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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of D-Gulose, a rare
aldohexose sugar. As an epimer of D-galactose (at C3) and D-idose (at C4), understanding its
unique stereochemistry is crucial for applications in glycobiology and drug design. This
document outlines its structural representations, physicochemical properties, and the
experimental protocols essential for its characterization.

Chemical Structure of D-Gulose

D-Gulose, with the molecular formula CeH120s, exists in equilibrium between an open-chain
form and cyclic hemiacetal forms.[1] The open-chain structure is best represented by a Fischer
projection, while the more prevalent cyclic forms are depicted using Haworth and chair
conformations.

Linear Form: Fischer Projection

The Fischer projection illustrates the linear structure of D-Gulose, defining its stereochemistry.
The "D" designation indicates that the hydroxyl group on the chiral carbon furthest from the

aldehyde group (C5) is positioned on the right side. The specific stereochemistry for D-Gulose
is characterized by the orientation of hydroxyl groups at C2 (right), C3 (left), C4 (right), and C5

(right).
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Figure 1. Fischer Projection of D-Gulose.

Cyclic Forms: Haworth Projections

In aqueous solutions, D-Gulose predominantly exists in a six-membered ring structure known
as a pyranose. This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl
group at C5 on the aldehyde carbon (C1), forming a hemiacetal. This creates a new
stereocenter at C1, the anomeric carbon, resulting in two anomers: a-D-gulopyranose and [3-D-
gulopyranose.

In the Haworth projection, hydroxyl groups that are on the right in the Fischer projection are
drawn pointing down, while those on the left are drawn pointing up. For the anomeric carbon
(C1), the a-anomer has the hydroxyl group pointing down (trans to the CH20H group), and the
B-anomer has it pointing up (cis to the CH20H group).

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b119030?utm_src=pdf-body-img
https://www.benchchem.com/product/b119030?utm_src=pdf-body
https://www.benchchem.com/product/b119030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2. Haworth Projections of D-Gulose Anomers.

Conformational Isomers: Chair Conformations

The six-membered pyranose ring is not planar and adopts a more stable, low-energy chair
conformation. In this representation, substituents can occupy either axial (perpendicular to the
ring's plane) or equatorial (in the plane of the ring) positions. The -anomer is generally more
stable if it allows for a greater number of bulky substituents (like -OH and -CH20H) to occupy
equatorial positions, minimizing steric hindrance.
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Figure 3. Chair Conformations of D-Gulose Anomers.

Physicochemical Properties

Quantitative data for D-Gulose is essential for its identification, purification, and use in various

applications.
Property Value Citation
Molecular Formula CeH1206 [1][2]
Molar Mass 180.16 g/mol [11[2]
CAS Number 4205-23-6
Melting Point 129-131 °C
Syrup or White to Off-White
Appearance .
solid
N Slightly soluble in DMSO and
Solubility

water

Specific Rotation [a]

-23° (c=2 in water)

Note: Specific rotation data is often variable based on equilibrium conditions (mutarotation).

The value provided is a representative literature value.

Experimental Protocols for Characterization

The structural elucidation and purity assessment of D-Gulose rely on a combination of

chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of monosaccharides.

Methodology:
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e Sample Preparation:

o If D-Gulose is part of a polysaccharide, perform acid hydrolysis (e.g., using 2M
trifluoroacetic acid at 110°C for 4 hours) to release the monosaccharide.

o Neutralize the hydrolysate with a suitable base (e.g., NaOH).

o For enhanced UV detection and separation, derivatize the sample with a labeling agent
such as 1-phenyl-3-methyl-5-pyrazolone (PMP). This involves incubating the dried sample
with PMP in a methanol/NaOH solution at 70°C, followed by neutralization and extraction.

e Chromatographic Conditions:

o Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um) is commonly used for
PMP-derivatized sugars. For underivatized sugars, an amino-bonded or HILIC column is
effective.

o Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic
solvent like acetonitrile is typically employed.

o Detection: UV detection (e.g., at 250 nm) for PMP-derivatized samples or a Refractive
Index (RI) detector for underivatized samples.

o Quantification: Run a calibration curve with a D-Gulose standard of known concentrations
to quantify the amount in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of
organic molecules, including the stereochemistry of sugars.

Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of purified D-Gulose in a suitable deuterated solvent, typically
deuterium oxide (D20).
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o Lyophilize the sample from D20 two to three times to exchange labile hydroxyl protons
with deuterium, simplifying the resulting *H spectrum.

o Data Acquisition:

o 1D *H NMR: Provides information on the chemical environment of each proton. The
anomeric protons (H-1) of the a and 3 forms typically resonate in a distinct downfield
region (6 4.5-5.5 ppm).

o 1D 1C NMR: Shows a signal for each unique carbon atom, providing information on the
carbon skeleton.

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton
and carbon signals and confirming the connectivity and stereochemistry.

» COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the
sugar ring.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton
and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, helping to confirm the overall structure and
linkage in more complex carbohydrates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
confirming the identity of the sugar.

Methodology:
e Sample Preparation & lonization:

o The sample can be introduced directly via infusion or as the eluent from an HPLC or GC
system (after derivatization to increase volatility for GC).
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o Common ionization techniques include Electrospray lonization (ESI) and Matrix-Assisted
Laser Desorption/lonization (MALDI).

e Analysis:

o Full Scan MS: Determines the molecular weight of D-Gulose. The instrument will detect
the [M+H]*, [M+Na]*, or other adduct ions, confirming the mass of 180.16 g/mol .

o Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced
dissociation (CID). The resulting fragmentation pattern is characteristic of the sugar's
structure and can help distinguish it from its isomers.

Experimental and Analytical Workflow

The characterization of D-Gulose, whether as a pure compound or as a constituent of a larger
molecule, follows a logical workflow from preparation to structural confirmation.
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Figure 4. Workflow for D-Gulose Analysis and Structure Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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